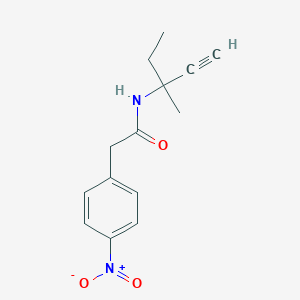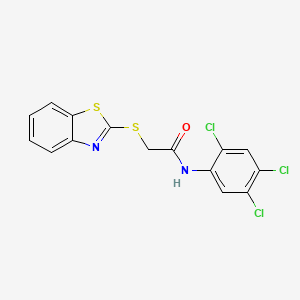![molecular formula C15H12FN5O2 B6102631 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves the inhibition of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in lab experiments is its potential therapeutic applications in various scientific research areas. The compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and safety profile of the compound.
将来の方向性
There are several future directions for the research of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One of the directions is to further investigate the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the structure-activity relationship of the compound to identify more potent and selective analogs. Furthermore, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
合成法
The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form 4-fluoro-3-chlorobenzoic acid. The next step involves the reaction of 4-fluoro-3-chlorobenzoic acid with 4-methoxy-3-aminophenyl tetrazole to form this compound.
科学的研究の応用
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research areas. The compound has been found to have potential anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMHSXGIBUDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B6102567.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)


![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6102600.png)
![6-[(trans-4-hydroxycyclohexyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6102609.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)